molecular formula C24H30N2O6 B14027479 Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate

Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate

Cat. No.: B14027479
M. Wt: 442.5 g/mol
InChI Key: FFENNULQOFLGKI-FQEVSTJZSA-N
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Description

Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis may include benzyl chloride, tert-butyl bromoacetate, and various coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). Reaction conditions often involve the use of organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), and nucleophiles like amines and alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action require advanced techniques such as molecular docking, enzyme assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-aminopropanoate
  • Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate
  • Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-oxoethyl)amino)propanoate

Uniqueness

Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate is unique due to the presence of both benzyloxycarbonyl and tert-butoxy groups, which confer specific chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it distinct from similar compounds.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies on its synthesis, reactions, and mechanism of action will continue to uncover new insights and applications for this compound.

Properties

Molecular Formula

C24H30N2O6

Molecular Weight

442.5 g/mol

IUPAC Name

benzyl (2S)-3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C24H30N2O6/c1-24(2,3)32-21(27)15-25-14-20(22(28)30-16-18-10-6-4-7-11-18)26-23(29)31-17-19-12-8-5-9-13-19/h4-13,20,25H,14-17H2,1-3H3,(H,26,29)/t20-/m0/s1

InChI Key

FFENNULQOFLGKI-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CNC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)CNCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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